3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea
Description
The compound 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea features a urea core linked to two distinct heterocyclic moieties: a 5-oxopyrrolidin-3-yl group substituted with a 4-fluorophenyl ring and a 4-methyl-1,3-thiazol-2-yl group. This structure combines a fluorinated aromatic system with a thiazole ring and a pyrrolidinone scaffold, which are common in bioactive molecules.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-9-8-23-15(17-9)19-14(22)18-11-6-13(21)20(7-11)12-4-2-10(16)3-5-12/h2-5,8,11H,6-7H2,1H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRLSKFRIWTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine or an alcohol, under controlled temperature and solvent conditions.
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Thiazole Ring Formation: : The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under reflux conditions.
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Urea Formation: : The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage. This reaction is usually carried out in an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidinone and thiazole rings contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : While direct synthesis details are absent, and describe urea formation via carbodiimide-mediated coupling or nucleophilic substitution, applicable to the target compound .
- Structure-Activity Relationships (SAR): Fluorophenyl substitution enhances target affinity and metabolic stability compared to chlorophenyl or methoxyphenyl groups (e.g., 11c vs. 11l in ) . Thiazole and pyrrolidinone moieties may improve selectivity for bacterial or fungal targets, as seen in and .
Biological Activity
The compound 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidinone ring, a urea functional group, and substituents that include a fluorophenyl group and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The presence of these functional groups is crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For example, compounds structurally similar to this one have shown significant cytotoxicity against leukemia and solid tumor cell lines.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in cellular signaling pathways, potentially influencing processes such as apoptosis and proliferation.
- Antimicrobial Activity : There is emerging evidence that suggests it could possess antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
The proposed mechanism of action for this compound involves:
- Target Interaction : The fluorophenyl group enhances binding affinity to specific proteins, while the thiazole moiety may contribute to solubility and reactivity.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in cancer progression or microbial resistance.
- Cellular Pathway Modulation : By affecting receptor binding or enzyme activity, the compound can influence various cellular pathways associated with disease processes.
Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Study on Anticancer Effects : A study demonstrated that derivatives with similar structures inhibited cell proliferation in human cancer cell lines with IC50 values in the low micromolar range, suggesting significant anticancer potential.
- Enzyme Inhibition Study : Another study explored the inhibitory effects on specific kinases involved in cancer signaling pathways, revealing that the compound could effectively reduce kinase activity.
Table 2: Case Study Findings
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodology :
- Round-Robin Testing : Collaborate with independent labs to replicate synthesis under identical conditions. Compare yields and purity (HPLC ≥98%).
- Machine Learning : Use platforms like ChemOS to optimize reaction parameters (e.g., temperature, catalyst ratio) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
